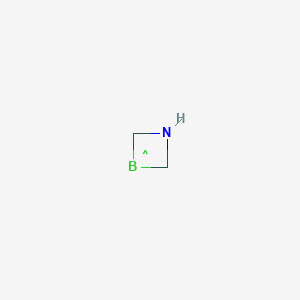
1,3-Azaboretidin-3-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Azaboretidin-3-yl is a heterocyclic compound containing a four-membered ring with nitrogen and boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Azaboretidin-3-yl can be synthesized through the reaction of enamino (triphenyl)phosphonium salts with borane-tetrahydrofuran. The reaction typically involves heating the azaboretidinium salts with aqueous sodium hydroxide in methanol or aqueous sodium hydroxide alone . This method results in the formation of phosphine oxides, which are key intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Azaboretidin-3-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: Substitution reactions involving boron and nitrogen atoms can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include borane-tetrahydrofuran, sodium hydroxide, and methanol . The reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Azaboretidin-3-yl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,3-Azaboretidin-3-yl involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features and applications in enzyme inhibition.
3-Pyrazoline: Another heterocyclic compound with applications in synthetic chemistry and biological research.
Uniqueness
1,3-Azaboretidin-3-yl is unique due to the presence of both nitrogen and boron atoms in its ring structure. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Propriétés
Numéro CAS |
71819-98-2 |
|---|---|
Formule moléculaire |
C2H5BN |
Poids moléculaire |
53.88 g/mol |
InChI |
InChI=1S/C2H5BN/c1-3-2-4-1/h4H,1-2H2 |
Clé InChI |
QDLXULCNOXQQJQ-UHFFFAOYSA-N |
SMILES canonique |
[B]1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



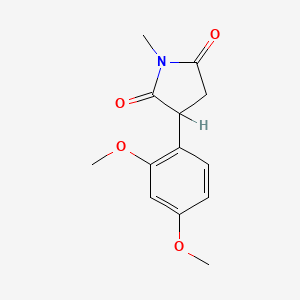
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)

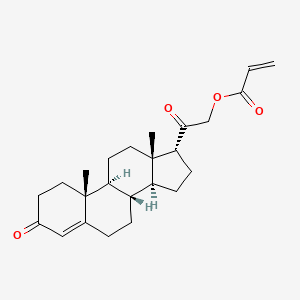
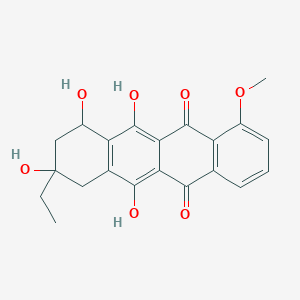


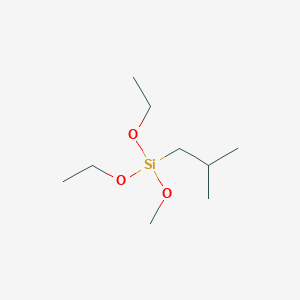
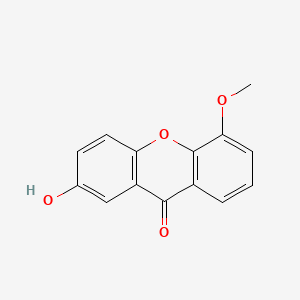


![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
